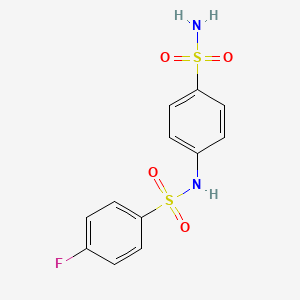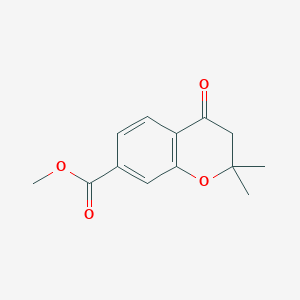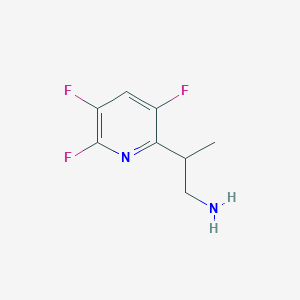![molecular formula C22H19F3N2O3 B2603758 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline CAS No. 1903228-35-2](/img/structure/B2603758.png)
8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core linked to a piperidine ring substituted with a trifluoromethoxybenzoyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.
The trifluoromethoxybenzoyl group is introduced in the final step through an acylation reaction. This involves the reaction of the piperidine-quinoline intermediate with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles like amines or thiols can replace the trifluoromethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine-quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive compound. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine: Investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain proteins and enzymes, inhibiting their activity. This binding is facilitated by the trifluoromethoxybenzoyl group, which enhances the compound’s affinity for hydrophobic pockets in the target molecules.
The quinoline core plays a crucial role in the compound’s mechanism of action by intercalating into DNA and disrupting its function. This intercalation can lead to the inhibition of DNA replication and transcription, making the compound a potential anti-cancer agent. Additionally, the piperidine ring contributes to the compound’s overall stability and bioavailability, enhancing its therapeutic potential.
Comparación Con Compuestos Similares
8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline can be compared with other similar compounds, such as:
8-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group. This slight difference can significantly impact the compound’s reactivity and biological activity.
8-({1-[3-(methoxy)benzoyl]piperidin-4-yl}oxy)quinoline: Contains a methoxy group instead of a trifluoromethoxy group. This substitution affects the compound’s hydrophobicity and binding affinity to target molecules.
8-({1-[3-(chlorobenzoyl]piperidin-4-yl}oxy)quinoline: Features a chlorobenzoyl group, which alters the compound’s electronic properties and reactivity compared to the trifluoromethoxy derivative.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4-quinolin-8-yloxypiperidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c23-22(24,25)30-18-7-1-5-16(14-18)21(28)27-12-9-17(10-13-27)29-19-8-2-4-15-6-3-11-26-20(15)19/h1-8,11,14,17H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMGSCQXOKIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2603681.png)
![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)

![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)



![2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2603692.png)


